A Santhosh,
S S Dawn
PMID: 34534114
DOI:
10.2166/wst.2021.303
Abstract
Food waste has been a complex component added to municipal solid waste, making it a major reason for the evolution of greenhouse gases, foul odour and a dwelling habitat for insects and microbes. Diversion of the mixed food waste (unsegregated) to useful materials (activated carbon) would have immense industrial significance. In this study, rice, vegetables, oil and spice (WCVR); mixed fruit peels including banana peel, pomegranate peel, orange peel and lemon peel (MFPW); plain rice (WCR) and mixed food waste (rice, dhal, vegetables, fruits, meat and bones) (MFW) were used. Food waste samples were heated at a temperature of 350 °C for 3 h in an incinerator and then activated with zinc chloride for 2 h in a muffle furnace maintained at 500-600 °C temperature. Zinc chloride activated carbon was characterized through X-ray diffraction, field emission scanning electron microscopy and fourier transform infrared spectroscopy. WCR carbon was the best-activated carbon, yielding nanomaterials with 2θ = 25.81, 31.76, 34.41 and 56.54, which was in accordance with the JCPDS card number. The MFW activated carbon reduced the biodiesel wash water pH from 10 to 6.5 making it suitable for recycling. Turbidity was reduced by 98.41%, chemical oxygen demand by 41.33%, oil and grease by 99.05% for MFW carbon.
Vítor D Vieira,
Otávio N Dos Santos,
Igor A Botelho,
Camila M S Vieira,
Victor R Alves,
Leonardo Hoinaski,
Gustavo A Micke
PMID: 34517675
DOI:
10.1016/j.talanta.2021.122820
Abstract
This paper presents the Outer Plug Standardization - OPS, a novel technique as an alternative for the classic internal standardization using multiple injection in capillary zone electrophoresis is proposed herein. This technique was applied in a new method for the determination of chloride, nitrate and sulfate in rainwater samples. After the injection accuracy was tested and proved to be a minor error source (average 1.26% RSD), the OPS was applied and it improved the intra-day and inter-day precision of the analytical method by 32.5% and 24.7%, respectively. Using a capillary with effective length of 23.5 cm the electrophoretic separation of the three inorganic anions could be achieved in <1 min, with detection limits of 0.05, 0.09 and 0.11 mg L
for chloride, nitrate and sulfate, respectively. Also, the statistical t-test was applied to the results obtained for 82 rainwater samples that were collected and analyzed applying both the method developed in this study and the official APHA 4140 method where no statistical difference was noted within a 95% confidence level.
Wajahat Abbas,
Shujaat Abbas,
Mohsin Nawaz,
Mudassar Azam,
Jae-Min Oh,
Asif Shahzad
PMID: 34492819
DOI:
10.1016/j.jhazmat.2021.125879
Abstract
In this study, we synthesized polystyrene coated persulfate polyacrylonitrile beads (PC-PSPANBs) to control persulfate (PS) release for targeted PAHs' degradation in a batch reactor. Initially, the persulfate release rate (k
= 20.553 h
) from PSPANBs was fast, but coating the PSPANBs with polystyrene controlled PS release rate (k
= 2.841 h
), nearly ten times slower than without coating. When Fe(II) activated PC-PSPANBs applied for 12 h degradation of acenaphthene (ACE), 2-methlynaphthalene (2-MN) and dibenzofuran (DBF), the optimum percent removal efficiencies (% R.Es) were as ACE (82.12%) > DBF (68.57%) > 2-MN (58.80%) and the optimum degradation rate constants (k
) were found as ACE (11.348 h
) > 2-MN (3.441 h
) > DBF (1.101 h
). The effect of SO
and Cl
on ACE degradation showed that % R.E and k
were enhanced with increasing anionic concentrations. The maximum % R.E was achieved for SO
(76.24%) > Cl
(65.51%), but the highest k
was in case of Cl
(1.536 h
) > SO
(0.510 h
). The effectiveness of PS release longevity was also found because net degradations of ACE and DBF after first spiking were 12 mg L
and 16 mg L
, while after second spiking were 18 mg L
and 10 mg L
, respectively.
Jean-B Sérodes,
Sonja Behmel,
Sabrina Simard,
Olivier Laflamme,
Antoine Grondin,
Christine Beaulieu,
François Proulx,
Manuel J Rodriguez
PMID: 34365194
DOI:
10.1016/j.watres.2021.117493
Abstract
Developing strategies to identify the origins of contaminants in watersheds is crucial for source water protection. The use of multiple tracers improves the ability to identify contamination events originating from various land use activities. The objective of this study was to evaluate the use of acesulfame and chloride as co-tracers to represent the impact of pollution originating from wastewater and road de-icing on water quality in a municipal drinking water source. The study included a two-year sampling and water quality analysis program in numerous locations within a drinking water reservoir comprising a lake (upstream) and a river (downstream) which supply raw water to a municipal water treatment plant. Results showed that the spatial variability of acesulfame and chloride within the watershed of the lake-river systems depends on the location of contaminant sources, mainly municipal wastewater and septic tank discharges (for acesulfame) and the presence of small tributaries of the lake and river (for chloride). Temporal variability of the tracers under study differed according to the sampling location and was mainly affected by seasonal conditions. Correlation analyses between the two tracers in lake and river waters (in terms of concentrations and loads) made it possible to pinpoint the probable origins of contamination. The assessment of the spatio-temporal variability of these co-tracers within the lake-river watersheds allowed for the delineation of priority intervention zones as a decision-making tool for municipal authorities in improving drinking water source protection.
Wei Yang,
Jingying Zhai,
Jing Li,
Yu Qin,
Yaotian Wu,
Yupu Zhang,
Xiaojiang Xie
PMID: 34330436
DOI:
10.1016/j.aca.2021.338752
Abstract
Here, we present the optical detection of chloride ions with co-extraction based anion-selective optodes containing a BODIPY derivative (BDP-OH) and the ionophore In(OEP)Cl. Spectroscopic studies suggested that BDP-OH and In(OEP)Cl formed an adduct BDP-O-In(OEP), which was converted to BDP-OH and In(OEP)Cl upon increasing sample Cl
concentration, and induced signal changes in both fluorescence and absorbance modes. The method was evaluated in polystyrene-graft-poly(ethylene oxide) (PS-PEO) nanospheres (ca. 40 nm in diameter) and on cellulose paper. In contrast to Cl
probes based on fluorescence quenching, the nanospheres exhibited turn-on fluorescence and ratiometric absorbance responses to a tunable Cl
concentration range (10 μM-1 M). Through fluorescence microscopy, the nanospheres were able to respond to Cl
concentration changes in HeLa cells. Cellulose paper-based Cl
optodes with colorimetric response were successfully used to measure Cl
in artificial sweat, providing a potential analytical tool for clinical diagnosis of cystic fibrosis.
Yuehai Wang,
Yongqing Yang,
Yongshui Qu,
Jie Zhang
PMID: 34320775
DOI:
10.1016/j.biortech.2021.125506
Abstract
As a key anti-degradation barrier that restricts the biotransformation of lignocellulose, the presence of lignin usually severely affects the quality of the extracted xylo-oligosaccharides (XOS). Herein, this study proposed a practical route to improve the quality and antioxidant activity of XOS extracted from lignocellulosic biomass via selective removal of lignin. The highest delignification of 92.6% was successfully achieved with 8% sodium chlorite at 75°C for 2 h. An ideal hemicellulose sample with a purity of 86.1% was obtained by selective removal of lignin. A high-quality XOS sample with a purity of 96.3%, a yield of 77.4%, and a color value of 814 was obtained by separating and purifying the enzymatic hydrolysate. Antioxidant activity assay showed that the highest radical scavenging activity of XOS was 87.3%. Importantly, this study provide a feasible and effective route for the lignocellulosic biomass utilization strategy based on the selective removal of lignin.
Stefano Stabilini,
Anna Menini,
Simone Pifferi
PMID: 34445284
DOI:
10.3390/ijms22168578
Abstract
TMEM16F is involved in several physiological processes, such as blood coagulation, bone development and virus infections. This protein acts both as a Ca
-dependent phospholipid scramblase and a Ca
-activated ion channel but several studies have reported conflicting results about the ion selectivity of the TMEM16F-mediated current. Here, we have performed a detailed side-by-side comparison of the ion selectivity of TMEM16F using the whole-cell and inside-out excised patch configurations to directly compare the results. In inside-out configuration, Ca
-dependent activation was fast and the TMEM16F-mediated current was activated in a few milliseconds, while in whole-cell recordings full activation required several minutes. We determined the relative permeability between Na
and Cl¯ (P
/P
) using the dilution method in both configurations. The TMEM16F-mediated current was highly nonselective, but there were differences depending on the configuration of the recordings. In whole-cell recordings, P
/P
was approximately 0.5, indicating a slight preference for Cl¯ permeation. In contrast, in inside-out experiments the TMEM16F channel showed a higher permeability for Na
with P
/P
reaching 3.7. Our results demonstrate that the time dependence of Ca
activation and the ion selectivity of TMEM16F depend on the recording configuration.
Peter J Barry,
Marcus A Mall,
Antonio Álvarez,
Carla Colombo,
Karin M de Winter-de Groot,
Isabelle Fajac,
Kimberly A McBennett,
Edward F McKone,
Bonnie W Ramsey,
Sivagurunathan Sutharsan,
Jennifer L Taylor-Cousar,
Elizabeth Tullis,
Neil Ahluwalia,
Lucy S Jun,
Samuel M Moskowitz,
Valentin Prieto-Centurion,
Simon Tian,
David Waltz,
Fengjuan Xuan,
Yaohua Zhang,
Steven M Rowe,
Deepika Polineni,
VX18-445-104 Study Group
PMID: 34437784
DOI:
10.1056/NEJMoa2100665
Abstract
Elexacaftor-tezacaftor-ivacaftor is a small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) modulator regimen shown to be efficacious in patients with at least one
allele, which indicates that this combination can modulate a single
allele. In patients whose other
allele contains a gating or residual function mutation that is already effectively treated with previous CFTR modulators (ivacaftor or tezacaftor-ivacaftor), the potential for additional benefit from restoring Phe508del CFTR protein function is unclear.
We conducted a phase 3, double-blind, randomized, active-controlled trial involving patients 12 years of age or older with cystic fibrosis and
-gating or
-residual function genotypes. After a 4-week run-in period with ivacaftor or tezacaftor-ivacaftor, patients were randomly assigned to receive elexacaftor-tezacaftor-ivacaftor or active control for 8 weeks. The primary end point was the absolute change in the percentage of predicted forced expiratory volume in 1 second (FEV
) from baseline through week 8 in the elexacaftor-tezacaftor-ivacaftor group.
After the run-in period, 132 patients received elexacaftor-tezacaftor-ivacaftor and 126 received active control. Elexacaftor-tezacaftor-ivacaftor resulted in a percentage of predicted FEV
that was higher by 3.7 percentage points (95% confidence interval [CI], 2.8 to 4.6) relative to baseline and higher by 3.5 percentage points (95% CI, 2.2 to 4.7) relative to active control and a sweat chloride concentration that was lower by 22.3 mmol per liter (95% CI, 20.2 to 24.5) relative to baseline and lower by 23.1 mmol per liter (95% CI, 20.1 to 26.1) relative to active control (P<0.001 for all comparisons). The change from baseline in the Cystic Fibrosis Questionnaire-Revised respiratory domain score (range, 0 to 100, with higher scores indicating better quality of life) with elexacaftor-tezacaftor-ivacaftor was 10.3 points (95% CI, 8.0 to 12.7) and with active control was 1.6 points (95% CI, -0.8 to 4.1). The incidence of adverse events was similar in the two groups; adverse events led to treatment discontinuation in one patient (elevated aminotransferase level) in the elexacaftor-tezacaftor-ivacaftor group and in two patients (anxiety or depression and pulmonary exacerbation) in the active control group.
Elexacaftor-tezacaftor-ivacaftor was efficacious and safe in patients with
-gating or
-residual function genotypes and conferred additional benefit relative to previous CFTR modulators. (Funded by Vertex Pharmaceuticals; VX18-445-104 ClinicalTrials.gov number,
.).